Sodium thiocarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

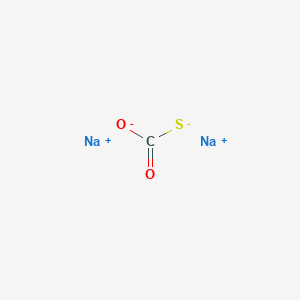

Molecular Formula |

CNa2O2S |

|---|---|

Molecular Weight |

122.06 g/mol |

IUPAC Name |

disodium;sulfidoformate |

InChI |

InChI=1S/CH2O2S.2Na/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |

InChI Key |

VKJSPOIGADJDPH-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[S-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Sodium Trithiocarbonate from Sodium Hydrosulfide and Carbon Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium trithiocarbonate (B1256668) (Na₂CS₃) from sodium hydrosulfide (B80085) (NaHS) and carbon disulfide (CS₂). The primary method detailed is a one-pot, two-step synthesis involving the in situ generation of sodium sulfide (B99878) (Na₂S) from sodium hydrosulfide, followed by the reaction with carbon disulfide. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathways and experimental workflows.

Introduction

Sodium trithiocarbonate is a versatile inorganic compound with significant applications in organic synthesis, particularly as a precursor for the synthesis of organic trithiocarbonates used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It also finds use as a sulfidizing agent in mineral flotation and as a precipitating agent for heavy metals in wastewater treatment. The synthesis from readily available starting materials like sodium hydrosulfide and carbon disulfide is a common and scalable method.

The core of this synthesis involves the nucleophilic addition of a sulfide species to carbon disulfide. While the direct reaction with sodium sulfide is widely documented, the use of sodium hydrosulfide as the starting material is advantageous as it can be readily converted to the more reactive sodium sulfide in situ by the addition of a base, such as sodium hydroxide (B78521).

Chemical Reaction Pathway

The synthesis of sodium trithiocarbonate from sodium hydrosulfide proceeds in two main steps, which can be carried out in a single reaction vessel:

-

In situ formation of Sodium Sulfide: Sodium hydrosulfide is reacted with a strong base, typically sodium hydroxide (NaOH), to deprotonate the hydrosulfide ion (HS⁻) and form the sulfide ion (S²⁻).

NaHS + NaOH → Na₂S + H₂O

-

Formation of Sodium Trithiocarbonate: The newly formed sodium sulfide then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form the trithiocarbonate dianion (CS₃²⁻).

Na₂S + CS₂ → Na₂CS₃

The overall reaction can be represented as:

2NaHS + 2NaOH + CS₂ → Na₂CS₃ + Na₂S + 2H₂O (when NaHS is the limiting reagent for the first step) or more simply if considering the intermediate formation:

NaHS + NaOH + CS₂ → Na₂CS₃ + H₂O (assuming a 1:1:1 molar reaction for simplicity, though stoichiometry may vary).

A visual representation of this pathway is provided below.

Experimental Protocols

The following protocols are synthesized from various established methods for the preparation of sodium trithiocarbonate. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory due to the toxicity and flammability of carbon disulfide and the corrosive nature of the bases used.

Aqueous Solution Synthesis

This method is the most common and is suitable for producing an aqueous solution of sodium trithiocarbonate.

Materials:

-

Sodium hydrosulfide (NaHS)

-

Sodium hydroxide (NaOH)

-

Carbon disulfide (CS₂)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Nitrogen inlet

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet, dissolve a specific molar equivalent of sodium hydrosulfide in deionized water.

-

Add an equimolar amount of sodium hydroxide to the solution while stirring. This reaction is exothermic, so cooling may be necessary to maintain the desired temperature. This step generates sodium sulfide in situ.

-

Once the sodium sulfide solution is prepared, slowly add one molar equivalent of carbon disulfide via the dropping funnel. Maintain vigorous stirring.

-

Control the reaction temperature, typically between 30-45°C. The reaction is exothermic.

-

After the addition of carbon disulfide is complete, continue stirring for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion. The solution will turn a characteristic deep red or orange-red color.

-

The resulting solution is an aqueous solution of sodium trithiocarbonate, which can be used directly for subsequent reactions or applications.

Synthesis in an Organic Solvent Medium

This method is employed to facilitate the isolation of solid sodium trithiocarbonate, as it is less soluble in certain organic solvent mixtures.

Materials:

-

Sodium hydrosulfide (NaHS)

-

Sodium hydroxide (NaOH)

-

Carbon disulfide (CS₂)

-

An inert co-solvent (e.g., hexane)

Equipment:

-

Jacketed reaction vessel with overhead stirring

-

Condenser

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a jacketed reaction vessel, add a mixture of an inert solvent like hexane (B92381) and a smaller volume of a lower alkyl alcohol such as ethanol.

-

Add sodium hydrosulfide to the solvent mixture with stirring.

-

Slowly add a solution of sodium hydroxide in ethanol to the suspension to form sodium sulfide in situ.

-

Cool the mixture and slowly add carbon disulfide from a dropping funnel while maintaining vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 20-35°C) for several hours.

-

The product, sodium trithiocarbonate, will precipitate as a yellowish solid.

-

Collect the solid product by filtration, wash with the inert solvent (hexane), and dry under vacuum.

Experimental Workflow Visualization

The general workflow for the synthesis and isolation of sodium trithiocarbonate is depicted below.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various sources regarding the synthesis of sodium trithiocarbonate.

Table 1: Reaction Conditions for Sodium Trithiocarbonate Synthesis

| Starting Material | Base | Solvent/Medium | Temperature (°C) | Reaction Time (h) | Molar Ratio (Sulfide Source:CS₂) | Reference |

| Na₂S | - | Aqueous | 35-38 | 1-2 | 1:2.8 | [1] |

| Na₂S | - | Aqueous | 40-45 | 2.5 | 1:1 (approx.) | [2] |

| Na₂S | - | 10% Ethanol in Hexane | 20-36 | 1.5 | 1:1 | [3] |

| Na₂S | - | DME (ball milling) | Ambient | - | 1:3 | [4] |

| NaHS | NaOH | Aqueous | 30-35 | Not specified | Not specified | [5] |

Table 2: Characterization Data for Sodium Trithiocarbonate

| Analytical Technique | Observed Signal | Assignment | Reference |

| ¹³C NMR | ~207 ppm | Carbon-sulfur resonance bond (C=S) | [4] |

| FTIR | 820-930 cm⁻¹ (broad) | C-S resonance bond stretching | [4][6] |

Purification and Characterization

Purification:

-

Aqueous Solutions: For many applications, the aqueous solution of sodium trithiocarbonate can be used without further purification. If necessary, filtration can remove any insoluble impurities.

-

Solid Product: When synthesized in a non-aqueous or mixed-solvent system, the precipitated sodium trithiocarbonate can be purified by washing with a solvent in which it is insoluble (e.g., hexane or ether).[3] Recrystallization can be challenging due to the compound's high solubility in polar solvents and its tendency to decompose upon heating of aqueous solutions.[3] Crystallization from an aqueous-ethanol solution by the addition of a non-solvent or by cooling can be effective.[7]

Characterization: The successful synthesis of sodium trithiocarbonate can be confirmed using several analytical techniques:

-

¹³C NMR Spectroscopy: The most characteristic signal for the trithiocarbonate anion is the carbon resonance of the C=S group, which appears significantly downfield at approximately 207 ppm.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The C-S resonance bond gives rise to a strong, broad absorption band in the region of 820-930 cm⁻¹.[4][6]

-

UV-Vis Spectroscopy: Aqueous solutions of sodium trithiocarbonate are intensely colored and exhibit characteristic absorbance peaks in the UV-visible spectrum, which can be used for quantitative analysis.[4]

Safety Considerations

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.

-

Sodium Hydrosulfide (NaHS) and Sodium Hydroxide (NaOH): Corrosive bases that can cause severe skin and eye burns.[8] NaHS can also release toxic hydrogen sulfide gas upon contact with acids or moisture.[9]

-

Reaction Exotherm: The reaction is exothermic, and appropriate cooling should be available to control the temperature and prevent runaway reactions.

-

Byproducts: The reaction may produce byproducts, and the final product mixture will be alkaline. Proper handling and disposal procedures should be followed.

This guide provides a foundational understanding of the synthesis of sodium trithiocarbonate from sodium hydrosulfide. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 2. CN109574893A - A kind of method of sodium thiocarbonate synthesis mercaptoethylamine hydrochloride - Google Patents [patents.google.com]

- 3. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

- 5. scite.ai [scite.ai]

- 6. Sodium trithiocarbonate | 534-18-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Sodium hydrosulfide | NaHS | CID 28015 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃), an inorganic salt of the unstable trithiocarbonic acid, is a versatile chemical compound with significant applications in organic synthesis, materials science, and environmental remediation.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of sodium trithiocarbonate, with a focus on providing researchers and professionals with the detailed information necessary for its application and further study.

Chemical and Physical Properties

Sodium trithiocarbonate is typically encountered as a yellow to reddish-orange crystalline solid or aqueous solution.[3][4] It is known to form a stable dihydrate, Na₂CS₃·2H₂O.[5][6] A summary of its key physicochemical properties is presented in Table 1. The discrepancies in reported boiling points suggest that the compound likely decomposes upon significant heating.[7] Thermogravimetric analysis (TGA) can provide further insight into its thermal stability.[1][5]

Table 1: Physicochemical Properties of Sodium Trithiocarbonate

| Property | Value | References |

| Chemical Formula | Na₂CS₃ | [2] |

| Molecular Weight | 154.19 g/mol | [3][8] |

| CAS Number | 534-18-9 | [2] |

| Appearance | Yellow needle-like crystals; reddish-orange solution | [3][4] |

| Melting Point | 80 °C | [3] |

| Boiling Point | 57.8 °C at 760 mmHg (likely decomposition) | [9][] |

| Solubility | Soluble in water; 5.55 g/100 g in ethanol (B145695) (15.5 °C) | [3] |

| pKa (of H₂CS₃) | pKa₁ ≈ 2, pKa₂ ≈ 7 | |

| Dihydrate Formula | Na₂CS₃·2H₂O | [6][11] |

| Dihydrate Mol. Wt. | 190.22 g/mol | [11] |

Structure and Bonding

The trithiocarbonate dianion (CS₃²⁻) is the key structural and reactive component of sodium trithiocarbonate. In aqueous solutions, the salt dissociates to yield sodium cations (Na⁺) and the trithiocarbonate dianion.[12] The CS₃²⁻ ion is isoelectronic and isostructural with the carbonate ion (CO₃²⁻), possessing a trigonal planar geometry with the carbon atom at the center.[12]

The bonding within the trithiocarbonate anion is characterized by delocalized π-bonding, resulting in three equivalent C-S bonds with partial double bond character. This resonance stabilization is a key feature of its structure.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The C-S stretching vibrations in the trithiocarbonate anion give rise to a characteristic strong and broad absorption band in the IR spectrum, typically in the range of 820–930 cm⁻¹.[1]

-

Raman Spectroscopy: Raman spectroscopy is a valuable tool for studying the vibrational modes of solid sodium trithiocarbonate and can provide complementary information to IR spectroscopy.[5]

-

¹³C NMR Spectroscopy: In ¹³C NMR spectroscopy, the central carbon atom of the trithiocarbonate anion exhibits a characteristic chemical shift at approximately 207 ppm.[1]

Synthesis of Sodium Trithiocarbonate

Sodium trithiocarbonate is most commonly synthesized by the reaction of carbon disulfide (CS₂) with a source of sulfide (B99878) ions, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), in an aqueous or alcoholic medium.[12][13][14]

Experimental Protocol: Synthesis from Sodium Sulfide and Carbon Disulfide

The following protocol describes a general laboratory-scale synthesis of sodium trithiocarbonate.

Materials:

-

Sodium sulfide hydrate (B1144303) (Na₂S·xH₂O)

-

Carbon disulfide (CS₂)

-

Deionized water

-

Ethanol (optional, as a solvent)

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of sodium sulfide hydrate in deionized water to create a concentrated solution.

-

Cool the sodium sulfide solution in an ice bath.

-

Slowly add a stoichiometric amount of carbon disulfide to the cooled sodium sulfide solution with vigorous stirring. A color change to yellow or reddish-orange should be observed as the reaction proceeds.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.

-

The resulting solution is an aqueous solution of sodium trithiocarbonate. If the solid product is desired, it can be precipitated by the addition of a solvent in which it is less soluble, such as ethanol, followed by filtration and drying under vacuum.

Chemical Reactivity and Applications

The reactivity of sodium trithiocarbonate is dominated by the nucleophilic character of the trithiocarbonate dianion.

Nucleophilic Substitution Reactions

The trithiocarbonate anion is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides and other electrophiles to form trithiocarbonate esters.[12] This reactivity is fundamental to its use in organic synthesis, particularly in the preparation of compounds for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[15]

Precipitation of Heavy Metals

Sodium trithiocarbonate is highly effective in precipitating heavy metal ions from aqueous solutions, forming insoluble metal trithiocarbonates.[16][17][18] This property is extensively utilized in the treatment of industrial wastewater to remove toxic heavy metals such as copper, nickel, tin, and zinc.[16][17]

Experimental Protocol: Heavy Metal Precipitation from Wastewater

This protocol outlines a general procedure for the use of sodium trithiocarbonate in treating heavy metal-containing wastewater.

Materials:

-

Aqueous solution of sodium trithiocarbonate (e.g., 5-10% w/w)

-

Wastewater sample containing heavy metal ions

-

pH meter and pH adjustment solutions (e.g., NaOH, H₂SO₄)

-

Flocculant (optional)

Procedure:

-

Characterize the wastewater to determine the concentration of heavy metal ions.

-

Adjust the pH of the wastewater to a slightly alkaline range (typically pH 8-9) for optimal precipitation.

-

Slowly add a stoichiometric or slight excess of the sodium trithiocarbonate solution to the wastewater while stirring. The formation of a precipitate indicates the removal of heavy metal ions.

-

Continue stirring for a sufficient period (e.g., 15-30 minutes) to allow for complete precipitation.

-

If necessary, add a flocculant to aid in the settling of the precipitate.

-

Allow the precipitate to settle, and then separate the solid waste from the treated water by filtration or decantation.

-

Analyze the treated water to confirm the removal of heavy metals to the desired level.

Biological Activity

Current scientific literature does not indicate a known role for sodium trithiocarbonate in biological signaling pathways. Its primary applications are in chemical synthesis and industrial processes. Its toxicity to aquatic organisms is noted, particularly in the context of wastewater treatment.[18]

Conclusion

Sodium trithiocarbonate is a valuable and versatile inorganic compound with a well-defined structure and predictable reactivity. Its utility in organic synthesis, particularly for the preparation of RAFT agents, and its effectiveness as a precipitating agent for heavy metals in wastewater treatment, underscore its importance in various scientific and industrial fields. This guide provides a foundational understanding of its chemical properties and structure, offering a basis for its safe and effective application in research and development.

References

- 1. osti.gov [osti.gov]

- 2. Page loading... [guidechem.com]

- 3. sodium trithiocarbonate [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 6. Sodium trithiocarbonate dihydrate | CH4Na2O2S3 | CID 71587030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. inorganic chemistry - How predictable are the decomposition temperatures of trithiocarbonates? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Sodium Trithiocarbonate | CNa2S3 | CID 101753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Sodium trithiocarbonate | 534-18-9 | Benchchem [benchchem.com]

- 13. Synthetic method and application for sodium carboxymethyl sodium trithiocarbonate - Eureka | Patsnap [eureka.patsnap.com]

- 14. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 15. Alkyl-substituted trithiocarbonates enable performing open-to-air RAFT polymerization regardless of the presence or absence of an R-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pjoes.com [pjoes.com]

- 17. Using Sodium Trithiocarbonate to Precipitate Heavy Metals from Industrial Wastewater – from the Laboratory to Industrial Scale [pjoes.com]

- 18. Removal of Heavy Metal Ions from Wastewaters: An Application of Sodium Trithiocarbonate and Wastewater Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Thiocarbonate (CAS Number 534-18-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Synthesis, Properties, and Applications in Pharmaceutical Research

Sodium thiocarbonate, also known as sodium trithiocarbonate (B1256668), is a versatile inorganic compound with the chemical formula Na₂CS₃. Identified by the CAS number 534-18-9, this sulfur-containing reagent has garnered significant interest in various scientific and industrial fields, including a notable role in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, and its application as a key intermediate in drug development, particularly in the synthesis of the chemoprotectant drug Mesna.

Core Chemical and Physical Properties

This compound is a yellow, crystalline solid that is soluble in cold water and ethanol (B145695) but decomposes in hot water.[1][2] It is a strong base and a salt of the weak trithiocarbonic acid. The compound is often supplied as a 40% aqueous solution.[3][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 534-18-9 | [3] |

| Molecular Formula | CNa₂S₃ | [3] |

| Molecular Weight | 154.171 g/mol | [3] |

| Appearance | Yellow, crystalline needles | [1] |

| Melting Point | 80 °C | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol | 5.55 g/100 g (at 15.5 °C) | [1] |

| Synonyms | Sodium trithiocarbonate, Disodium carbonotrithioate | [4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of carbon disulfide with a sodium sulfide (B99878) source. Below are detailed experimental protocols for two common synthesis approaches.

Protocol 1: Synthesis from Sodium Sulfide and Carbon Disulfide

This method involves the direct reaction of sodium sulfide with carbon disulfide.

Materials:

-

Sodium sulfide (Na₂S)

-

Carbon disulfide (CS₂)

-

Lower alkyl alcohol (e.g., ethanol)

Procedure:

-

In a reaction vessel, create a liquid medium comprising a mixture of 97% to 70% by weight of hexane and 3% to 30% by weight of a lower alkyl alcohol.[5]

-

Add sodium sulfide to the liquid medium. If desired, sodium sulfide can be prepared in situ by reacting sodium hydrosulfide (B80085) (NaHS) with an alkali.[5]

-

Slowly add an equimolecular amount of carbon disulfide to the sodium sulfide suspension while stirring. A slight excess of carbon disulfide can be used to drive the reaction to completion.[5]

-

The reaction is exothermic and can typically proceed at room temperature with agitation. Gentle heating can be applied to accelerate the reaction if necessary.[5]

-

After the reaction is complete, the resulting sodium trithiocarbonate can be isolated from the reaction mixture.

Protocol 2: Synthesis for the Preparation of Sodium Carboxymethyl Sodium Trithiocarbonate

This protocol details the in-situ generation of this compound for a subsequent reaction.

Materials:

-

Sodium sulfide aqueous solution

-

Carbon disulfide

Procedure:

-

To a 0.05 mol aqueous solution of sodium sulfide, add 0.14 mol of carbon disulfide.

-

Maintain the reaction temperature at 38°C and react for 60 minutes with stirring. This will produce an aqueous solution of this compound.

Application in Drug Development: Synthesis of Mesna

A significant application of this compound in the pharmaceutical industry is its use as a key reagent in the synthesis of Mesna (sodium 2-mercaptoethanesulfonate). Mesna is a chemoprotective agent used to prevent hemorrhagic cystitis in patients undergoing chemotherapy with ifosfamide (B1674421) or cyclophosphamide.

Experimental Protocol for Mesna Synthesis

The synthesis of Mesna from 1,2-dichloroethane (B1671644) using this compound involves a multi-step process.

Step 1: Synthesis of Sodium 2-chloroethanesulfonate

-

This initial step involves the Strecker reaction of 1,2-dichloroethane with sodium sulfite (B76179) to produce sodium 2-chloroethanesulfonate.

Step 2: S-alkylation with Sodium Trithiocarbonate and Hydrolysis

-

Sodium 2-chloroethanesulfonate is reacted with a solution of this compound.

-

This is followed by acidification with sulfuric acid or hydrochloric acid to a pH of 1.43 in a one-pot procedure to hydrolyze the intermediate and form 2-mercaptoethanesulfonic acid.[6]

Step 3: Neutralization to form Mesna

-

The resulting 2-mercaptoethanesulfonic acid is then neutralized with a 1.5 M sodium hydroxide (B78521) solution to a pH of 6.6 to yield the final product, Mesna.[6]

-

The product can be purified by crystallization from 96% ethanol.[6]

The overall workflow for the synthesis of Mesna highlighting the role of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis of Mesna using this compound.

Other Applications in Chemical Synthesis

Beyond its role in the synthesis of Mesna, this compound serves as a versatile sulfur donor for the creation of various thiocarbonyl compounds. These compounds are important intermediates in the synthesis of a range of pharmaceuticals, agrochemicals, and dyes.[1]

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious clothing and handle with gloves.

-

Respiratory Protection: Use appropriate respiratory protection if dust is formed or in case of inadequate ventilation.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Store in a locked-up, well-ventilated place.

In case of exposure, it is crucial to seek immediate medical attention and follow the first-aid measures outlined in the safety data sheet.

Conclusion

This compound (CAS 534-18-9) is a valuable reagent for researchers, scientists, and drug development professionals. Its utility as a key intermediate in the synthesis of the chemoprotectant Mesna underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis protocols, and safe handling procedures is essential for its effective and safe utilization in a laboratory and manufacturing setting. While its direct involvement in biological signaling pathways has not been established, its role as a precursor in the synthesis of bioactive molecules makes it an important compound in the broader context of drug discovery and development.

References

- 1. Synthetic method and application for sodium carboxymethyl sodium trithiocarbonate - Eureka | Patsnap [eureka.patsnap.com]

- 2. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 3. osti.gov [osti.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. What is Preparation of Sodium Trithiocarbonate | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sodium Trithiocarbonate: An Overview of its Core Chemical Properties

Sodium trithiocarbonate (B1256668) (Na₂CS₃) is an inorganic compound with applications in various chemical processes, including as a reagent in organic synthesis.[1] This technical summary outlines the fundamental molecular and physical properties of sodium trithiocarbonate, tailored for researchers, scientists, and drug development professionals.

Molecular and Physical Data

The core quantitative data for sodium trithiocarbonate is summarized in the table below, providing a clear reference for its fundamental chemical properties.

| Property | Value | Source |

| Molecular Formula | CNa₂S₃ | [1][2][3][4] |

| Molecular Weight | 154.2 g/mol | [2] |

| IUPAC Name | disodium (B8443419);carbonotrithioate | [2] |

| CAS Number | 534-18-9 | [1][2][5] |

| Appearance | Yellow needle-like crystals or reddish-orange solution | [4][6] |

Synonyms

Sodium trithiocarbonate is also known by several other names, including:

Logical Relationship of Chemical Identity

The following diagram illustrates the relationship between the different identifiers for sodium trithiocarbonate.

Caption: Relationship between the common name and key chemical identifiers for sodium trithiocarbonate.

References

Preparation of High-Purity Sodium Thiocarbonate Solutions: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium thiocarbonate (Na₂CS₃) solutions with a primary focus on minimizing and eliminating sodium sulfide (B99878) (Na₂S) contamination. For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This document details the chemical principles, experimental protocols, and analytical methods necessary to produce high-purity this compound solutions. A key method highlighted involves the controlled reaction of carbon disulfide with sodium sulfide hydrate (B1144303), utilizing a molecular excess of carbon disulfide and careful pH adjustment to drive the reaction to completion and prevent residual sodium sulfide. This guide is intended to be a practical resource for laboratory settings where the quality of this compound is critical for experimental success.

Introduction

This compound is a versatile inorganic compound with applications in various chemical syntheses, including its use as a sulfur transfer reagent and in the formation of various organic sulfur compounds. A common method for its preparation involves the reaction of carbon disulfide (CS₂) with a source of sulfide ions, typically sodium sulfide (Na₂S) or sodium hydroxide (B78521) (NaOH). However, a significant challenge in the synthesis of this compound solutions is the presence of unreacted sodium sulfide as an impurity.

Aqueous solutions of this compound are often contaminated with 10% to 80% by weight of sodium sulfide relative to the dissolved this compound.[1] This level of impurity is unacceptable for many applications, particularly in pharmaceutical research and development where precise stoichiometry and the absence of reactive impurities are crucial. This guide outlines a proven method to prepare concentrated aqueous solutions of this compound containing less than 1% by weight of sodium sulfide.[1]

Chemical Principles

The fundamental reaction for the synthesis of this compound from sodium sulfide and carbon disulfide is as follows:

Na₂S + CS₂ → Na₂CS₃ [2]

The primary source of contamination is unreacted sodium sulfide. To address this, the described method employs two key strategies:

-

Molecular Excess of Carbon Disulfide: By using more than the stoichiometric amount of carbon disulfide, the equilibrium of the reaction is shifted towards the product side, ensuring a more complete conversion of sodium sulfide.

-

pH Control: The reaction mixture is maintained at a pH above 8.0. This is achieved by adding a base, such as sodium hydroxide, to neutralize any sodium bisulfide (NaHS) that may be present in the commercial sodium sulfide hydrate and to create an alkaline environment that favors the complete reaction.[1]

The reaction of carbon disulfide with sodium hydroxide is another route to this compound. However, the stoichiometry of this reaction can be complex and may also lead to the formation of sodium carbonate and sodium sulfide if not carefully controlled.[3]

Experimental Protocol: Preparation of this compound Solution with Low Sodium Sulfide Content

This protocol is adapted from a patented method designed to produce a high-purity this compound solution.[1]

Reagents and Equipment

-

Carbon Disulfide (CS₂)

-

Commercial Sodium Sulfide Hydrate (flake)

-

50% (w/w) Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Glass-lined reactor with a reflux condenser and agitator

-

Asbestos (B1170538) filter (or equivalent inert filter medium)

-

pH meter with a glass electrode

Procedure

-

Initial Reaction Mixture: In a glass-lined reactor equipped with a reflux condenser, combine 600 grams of carbon disulfide and 300 grams of distilled water.

-

First Addition of Sodium Sulfide Hydrate: While agitating the mixture, add 234 grams of commercial sodium sulfide hydrate flake. Continue agitation at a temperature just below the reflux temperature of the mixture (approximately 35-40 °C).

-

Second Addition of Sodium Sulfide Hydrate: Once the initial portion of sodium sulfide hydrate has dispersed, add another 233-gram portion. Continue agitation at 35-40 °C until no solid sodium sulfide hydrate flakes are visible in suspension.

-

pH Adjustment: Slowly add 125 grams of a 50% by weight aqueous sodium hydroxide solution to the reaction mixture. This amount is calculated to neutralize any sodium bisulfide present in the starting material and to adjust the pH of the mixture to approximately 8.05.

-

Completion of Reaction: Continue agitating the mixture at 35 °C for 24 hours to ensure the reaction goes to completion.

-

Separation and Filtration: After the 24-hour reaction period, stop the agitation and allow the layers to separate. The excess carbon disulfide will form a distinct layer. Separate and remove the excess carbon disulfide. Filter the resulting aqueous solution through an asbestos filter to remove any fine solid impurities.

Workflow Diagram

Caption: Experimental workflow for the preparation of sulfide-free this compound.

Data Presentation

The following table summarizes the quantitative data for the composition of the final this compound solution prepared using the described protocol.[1]

| Component | Concentration (% by weight) |

| This compound (Na₂CS₃) | 55.85 |

| Sodium Sulfide (Na₂S) | 0.08 |

| Sodium Carbonate (Na₂CO₃) | 1.45 |

| Sodium Thiosulfate (Na₂S₂O₃) | 0.68 |

| Sodium Chloride (NaCl) | 0.29 |

| Water (H₂O) | 41.65 |

Analytical Methods for Quality Control

To ensure the quality of the prepared this compound solution, it is essential to quantify the concentration of residual sodium sulfide.

Titration Method

A common method for the determination of sulfide in alkaline solutions is argentometric titration.[4] This involves titrating the sample with a standardized solution of a silver salt, such as silver nitrate. The endpoint can be detected potentiometrically.

Instrumental Methods

For more precise and sensitive measurements, various instrumental techniques can be employed:

-

Ion Chromatography: This method can separate and quantify different sulfur-containing anions, providing a comprehensive analysis of the solution's composition.

-

UV-Vis Spectrophotometry: Specific colorimetric reactions can be used to determine the concentration of sulfide ions.

The selection of the analytical method will depend on the required level of accuracy, the available instrumentation, and the complexity of the sample matrix.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key process parameters and the desired outcome of a high-purity product.

Caption: Key parameters for achieving low sulfide content in this compound synthesis.

Conclusion

The preparation of this compound solutions substantially free of sodium sulfide is achievable through a carefully controlled synthetic procedure. The key to success lies in the use of a molecular excess of carbon disulfide and the maintenance of an alkaline pH throughout the reaction. The detailed protocol and supporting data presented in this guide offer a reliable method for researchers to produce high-purity this compound solutions, thereby enhancing the reproducibility and reliability of their scientific investigations. Rigorous analytical quality control is recommended to verify the purity of the final product.

References

Stability and Decomposition of Aqueous Sodium Thiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of aqueous sodium thiocarbonate (Na₂CS₃). Due to the limited availability of specific quantitative kinetic data in publicly accessible literature, this document focuses on the qualitative aspects of stability, factors influencing decomposition, and the experimental methodologies used to study these phenomena. The information presented is compiled from analogous studies on organic trithiocarbonates and general chemical principles.

Introduction

This compound, also known as sodium trithiocarbonate (B1256668), is a versatile inorganic compound with the chemical formula Na₂CS₃. It is a yellow, crystalline solid that is soluble in cold water.[1] Aqueous solutions of this compound are intensely red and have a strongly alkaline pH.[2] The compound serves as a valuable reagent in various applications, including as a component in insecticidal and antiseptic compositions, a laboratory reagent, and notably in the precipitation of heavy metals from wastewater.[1][2] The utility of this compound in these applications is intrinsically linked to its stability in aqueous environments. Understanding the factors that govern its decomposition is crucial for optimizing its use, ensuring formulation stability, and predicting its environmental fate.

This guide outlines the current understanding of this compound's stability in aqueous solutions, detailing the primary factors that influence its decomposition and the analytical methods employed for its study.

Factors Influencing Stability

The stability of the trithiocarbonate anion (CS₃²⁻) in aqueous solution is significantly influenced by several factors, primarily temperature and pH.

Effect of Temperature

Effect of pH

The pH of the aqueous solution is a critical determinant of this compound stability. The trithiocarbonate group is susceptible to hydrolysis, particularly under basic conditions.[2] Studies on organic trithiocarbonates have shown that decomposition becomes significant at pH values above 11.[2] This is attributed to the increased concentration of hydroxide (B78521) ions, which can act as nucleophiles and attack the carbon-sulfur bonds of the trithiocarbonate anion. Concentrated aqueous solutions of this compound are themselves highly alkaline, with a pH typically above 13, which can contribute to self-decomposition over time.[2]

Decomposition Pathway

The decomposition of this compound in aqueous solution is primarily driven by hydrolysis. While a detailed mechanistic study with identification of all intermediates and products for this compound specifically is not available in the reviewed literature, a plausible decomposition pathway can be proposed based on the general chemistry of thiocarbonates.

The hydrolysis likely proceeds through the nucleophilic attack of water or hydroxide ions on the central carbon atom of the trithiocarbonate anion. This can lead to the formation of carbonate, bicarbonate, hydrogen sulfide (B99878), and elemental sulfur as potential end products. The overall stoichiometry of the complete hydrolysis in the presence of an oxidant (like dissolved oxygen) can be complex.

Below is a DOT script for a diagram illustrating the proposed general decomposition pathway.

Experimental Protocols for Stability Assessment

The stability of aqueous this compound can be monitored using various analytical techniques. The following sections describe the general methodologies for these experiments.

Preparation of this compound Solution

A common method for the synthesis of this compound involves the reaction of carbon disulfide (CS₂) with sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in an aqueous medium.

Protocol for Synthesis:

-

In a well-ventilated fume hood, combine sodium sulfide hydrate (B1144303) and water in a reaction vessel equipped with a stirrer.

-

Slowly add a molar excess of carbon disulfide to the aqueous sodium sulfide solution while stirring vigorously.

-

The reaction is exothermic; maintain the temperature of the reaction mixture, for example, at or below 35°C, using a cooling bath.

-

After the initial reaction, adjust the pH of the mixture to above 8.0 using a suitable alkali like sodium hydroxide to ensure the complete reaction of any remaining sodium hydrosulfide.

-

Continue stirring for several hours to ensure the reaction goes to completion.

-

Separate the resulting aqueous this compound solution from any unreacted carbon disulfide and filter to remove any solid impurities.

Kinetic Study of Decomposition

A kinetic study of the decomposition of aqueous this compound would involve monitoring its concentration over time under controlled conditions of temperature and pH.

General Protocol for a Kinetic Study:

-

Prepare a stock solution of this compound of a known concentration.

-

Prepare a series of buffered aqueous solutions at different pH values.

-

For each kinetic run, add a known volume of the this compound stock solution to a thermostated reaction vessel containing the buffered solution.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction (e.g., by dilution with cold solvent or by adjusting the pH) to prevent further decomposition before analysis.

-

Analyze the concentration of the remaining this compound in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Repeat the experiment at different temperatures to determine the activation energy of the decomposition reaction.

The workflow for a typical kinetic study is illustrated in the diagram below.

Analytical Methods for Quantification

Several analytical methods can be employed to quantify the concentration of this compound in aqueous solutions.

-

UV-Visible Spectrophotometry: The trithiocarbonate anion has a characteristic strong absorbance in the UV-visible spectrum, typically around 309-315 nm.[2] The decomposition of this compound can be monitored by the decrease in absorbance at this wavelength over time. This method is straightforward and allows for in-situ measurements.

-

Titrimetric Methods: Various titration methods have been reported for the determination of trithiocarbonates. One such method involves direct titration with o-hydroxymercuribenzoate using sodium nitroprusside as an indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, ¹³C NMR spectroscopy can be used to monitor the disappearance of the signal corresponding to the carbon atom in the CS₃²⁻ anion and the appearance of signals from decomposition products like carbonate.

Quantitative Data

Table 1: Qualitative Stability of Analagous Trithiocarbonate Compounds at 60°C

| pH Range | Stability of Trithiocarbonate Group |

| < 11 | Generally stable |

| > 11 | Degradation observed |

| > 12 | Sharp increase in degradation rate |

Data derived from studies on organic trithiocarbonate RAFT agents and may not be directly applicable to this compound.[2]

Conclusion

The stability of aqueous this compound is a critical parameter for its effective application. It is evident from the available literature on analogous compounds that temperature and pH are the primary factors influencing its decomposition, with higher temperatures and alkaline conditions (pH > 11) promoting hydrolysis. While detailed quantitative kinetic data for this compound itself remains elusive in the public domain, the experimental frameworks and analytical methodologies described in this guide provide a solid foundation for researchers to conduct such stability studies. Further research is warranted to quantify the decomposition kinetics and fully elucidate the decomposition pathways of this important inorganic compound.

References

An In-depth Technical Guide to the Physical Characteristics of Crystalline Sodium Thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of crystalline sodium thiocarbonate (Na₂CS₃), an inorganic compound of increasing interest in various scientific fields. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and provides visualizations to illustrate its formation.

Physical and Chemical Properties

Crystalline this compound, also known as sodium trithiocarbonate (B1256668), typically appears as yellow, needle-like crystals or as a reddish-orange crystalline powder.[1][2] It is an inorganic salt with the chemical formula Na₂CS₃ and a molecular weight of approximately 154.19 g/mol .[2][3] The compound is soluble in water and ethanol (B145695) but is decomposed by hot water.[1][2]

Summary of Physical Data

A compilation of the key physical properties of this compound is presented in Table 1. It is important to note that values may vary slightly between different sources due to experimental conditions and purity of the sample.

| Property | Value | Reference(s) |

| Molecular Formula | CNa₂S₃ | [4] |

| Molecular Weight | 154.19 g/mol | [2] |

| Appearance | Yellow needle-like crystals; Reddish-orange solution/powder | [1][5] |

| Melting Point | 80 °C | [2] |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol | 5.55 g/100 g at 15.5 °C | [2] |

Crystallographic Data

The crystal structure of anhydrous this compound has been a subject of study, with reports confirming its crystallographic system and space group.

Crystal Structure of Anhydrous this compound

Anhydrous this compound (Na₂CS₃) crystallizes in the monoclinic crystal system.[6] The determined space group is C2/c , with the international space group number 15.[6][7][8] While the original work by Philippot and Ribes in the 1960s was not readily accessible, a later re-determination by Henseler and Jansen in 1993 confirmed these findings through solvothermal reaction and single-crystal X-ray diffraction.[6]

Crystal Structure of this compound Dihydrate

The dihydrate form, Na₂CS₃·2H₂O, has also been characterized. It crystallizes in the orthorhombic system with the space group Cmca (No. 64).[6]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of crystalline this compound.

Synthesis of Crystalline this compound

Two common methods for the synthesis of this compound are presented below: the aqueous solution method and the wet ball-milling method.

3.1.1 Aqueous Solution Synthesis

This method involves the reaction of sodium sulfide (B99878) (Na₂S) with carbon disulfide (CS₂) in an aqueous medium.

-

Materials:

-

Sodium sulfide (Na₂S)

-

Carbon disulfide (CS₂)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of sodium sulfide.

-

To the sodium sulfide solution, add carbon disulfide. A typical molar ratio is 0.14 mol of carbon disulfide to 0.05 mol of sodium sulfide.[1]

-

Maintain the reaction temperature at approximately 38°C with constant stirring for about 60 minutes.[1] The solution will turn a deep red color, indicating the formation of this compound.

-

To obtain crystalline this compound, the resulting solution can be subjected to rotary evaporation to remove the solvent, followed by purification to yield bright yellow crystals.[1]

-

3.1.2 Wet Ball-Milling Synthesis

This one-step method provides a route to synthesized Na₂CS₃ powder.[9]

-

Materials:

-

Sodium sulfide (Na₂S) powder

-

Carbon disulfide (CS₂)

-

1,2-dimethoxyethane (B42094) (DME) as a slurry medium

-

-

Procedure:

-

In a milling container, combine sodium sulfide powder and carbon disulfide in a mole ratio of 1:3.[9]

-

Add 1,2-dimethoxyethane (DME) to create a slurry.

-

Perform wet ball-milling of the mixture.

-

After milling, dry the resulting product to remove the solvent and any excess carbon disulfide. The final product is an orange-red colored powder.[9]

-

Characterization Methods

3.2.1 X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and phase purity of the synthesized this compound.

-

Sample Preparation: The powdered sample is typically mounted on a sample holder. To prevent air exposure, especially for the anhydrous form, the sample can be covered with Kapton tape.[9]

-

Data Collection: XRD patterns are collected using a diffractometer. A typical scan rate is 0.5° per minute with a step size of 0.02°.[10]

-

Analysis: The resulting diffraction peaks are compared with reference patterns for Na₂CS₃ to confirm the crystal structure and identify any impurities. Broadened peaks may indicate the presence of nano-sized crystallites.[9]

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample is analyzed directly.

-

Data Collection: FTIR spectra are typically collected over a range of 4000 to 400 cm⁻¹.

-

Analysis: A characteristic broad absorption band for the C-S resonance bond stretching in the trithiocarbonate anion is observed in the range of 820–930 cm⁻¹.[9][10]

3.2.3 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the chemical environment of the carbon atom in the trithiocarbonate anion.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

-

Data Collection: ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Analysis: The carbon atom in the trithiocarbonate moiety (CS₃²⁻) exhibits a characteristic peak at approximately 207 ppm.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of crystalline this compound from sodium sulfide and carbon disulfide.

Caption: General workflow for the synthesis of crystalline this compound.

References

- 1. Synthetic method and application for sodium carboxymethyl sodium trithiocarbonate - Eureka | Patsnap [eureka.patsnap.com]

- 2. sodium trithiocarbonate [chemister.ru]

- 3. webqc.org [webqc.org]

- 4. Sodium Trithiocarbonate | CNa2S3 | CID 101753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 7. List of space groups - Wikipedia [en.wikipedia.org]

- 8. The 230 3-Dimensional Space Groups [pd.chem.ucl.ac.uk]

- 9. osti.gov [osti.gov]

- 10. Sodium trithiocarbonate | 534-18-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Historical Synthesis of Sodium Thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of sodium thiocarbonate (Na₂CS₃). This compound and its derivatives have found applications in various fields, including as analytical reagents, in the synthesis of other organosulfur compounds, and in mineral processing. This document details the fundamental chemical principles, experimental protocols, and quantitative data associated with its historical preparation.

Core Synthesis Principle: The Reaction of Carbon Disulfide with a Sulfide (B99878) Source

The primary and most historically significant method for synthesizing this compound involves the reaction of carbon disulfide (CS₂) with a sodium sulfide source. The most common sources have been sodium sulfide (Na₂S) and sodium hydrosulfide (B80085) (NaSH).

The fundamental reaction is as follows:

Na₂S + CS₂ → Na₂CS₃

When sodium hydrosulfide is used, the reaction proceeds with the evolution of hydrogen sulfide gas:

2 NaSH + CS₂ → Na₂CS₃ + H₂S [1]

While the stoichiometry of this reaction appears straightforward, historical methods have varied significantly in terms of reaction conditions, solvents, and purification techniques to optimize yield and purity.

Key Historical Synthesis Methodologies

Several distinct approaches to the synthesis of this compound have been documented in scientific literature and patents. These methods primarily differ in the choice of solvent and the techniques used to drive the reaction to completion and isolate the product.

2.1. Aqueous Synthesis

One of the most direct methods involves the reaction of sodium sulfide and carbon disulfide in an aqueous solution.

-

General Protocol: A solution of sodium sulfide in water is prepared, to which carbon disulfide is added. The mixture is then agitated until the reaction is complete. In some variations, an alkali such as sodium hydroxide (B78521) is added to adjust the pH to above 8.0, which is reported to help drive the reaction to completion and neutralize any sodium acid sulfide present.[2] The resulting product is an aqueous solution of this compound.

-

Challenges: A significant drawback of the aqueous method is the difficulty in isolating pure, solid this compound. The compound is highly soluble in water, hygroscopic, and can decompose upon heating, making evaporation of the water problematic.[3]

2.2. Alcoholic and Mixed-Solvent Synthesis

To circumvent the challenges of isolating the product from an aqueous solution, historical methods have employed alcohols or mixed-solvent systems.

-

Ethanol (B145695) as a Solvent: Anhydrous ethanol has been used as a reaction medium. While this compound is soluble in alcohol, the solubility is generally less than in water, and the product can sometimes be precipitated by the addition of a non-polar solvent like ether.[3] However, this can lead to the formation of difficult-to-crystallize oils.[3]

-

Hexane-Alcohol Mixtures: A patented method describes the use of a liquid medium comprising a mixture of hexane (B92381) and a lower alkyl alcohol (e.g., ethanol).[3] This approach aimed to provide a reaction environment where the reactants could interact effectively while minimizing the solubility of the final product, thus facilitating its isolation. Experiments showed that reacting sodium sulfide with carbon disulfide in hexane alone resulted in very low conversion (less than 10%), highlighting the need for a more polar co-solvent to facilitate the reaction.[3]

2.3. Modern Variations: Wet Ball Milling

While not strictly a "historical" method in the same vein as the others, a more recent development that builds upon the fundamental reaction is the use of wet ball milling. This technique facilitates a homogenous reaction between solid sodium sulfide and liquid carbon disulfide in a slurry medium like 1,2-dimethoxyethane (B42094) (DME).[4] This method can lead to the complete conversion of sulfides into trithiocarbonates.[4]

Quantitative Data from Historical Synthesis Methods

The following table summarizes the quantitative data extracted from various historical and notable synthesis methods for this compound.

| Method | Reactants & Molar Ratio | Solvent/Medium | Temperature | Reaction Time | Yield/Product Concentration | Reference |

| Aqueous Synthesis with pH Adjustment | Sodium sulphide hydrate (B1144303), molecular excess of carbon bisulphide | Water | 35°C | 24 hours | 55.85% by weight Na₂CS₃ solution | [2] |

| Aqueous Synthesis for Mercaptoethylamine HCl | Carbon disulfide, sodium sulfide solution (Molar ratio: 1:1.05-1:1) | Water | 40-45°C | 2-3 hours | 45%-50% Na₂CS₃ solution | [5] |

| Synthesis in Hexane-Alcohol Mixture | Carbon disulfide, sodium sulfide | 97-70% Hexane, 3-30% lower alkyl alcohol | Not specified | Not specified | Not specified | [3] |

| Reaction in Hexane (Control) | Powdered technical sodium sulfide, carbon disulfide | Hexane | 21-29°C | 2 hours | < 5% conversion to sodium trithiocarbonate (B1256668) | [3] |

| Reaction without Solvent (Control) | Technical sodium sulfide, liquid CS₂ (1:2.2 mole ratio) | None | 25-26°C | 7.5 hours | < 10% conversion to sodium trithiocarbonate | [3] |

| Wet Ball Milling | Sodium sulfide (Na₂S), excess carbon disulfide (CS₂) (1:3 mole ratio) | 1,2-dimethoxyethane (DME) | Not specified (400 rpm milling) | 24 hours | Complete conversion of sulfides | [4] |

| Aqueous Synthesis for Carboxymethyl Derivative | 0.14 mol carbon disulfide, 0.05 mol sodium sulfide | Water | 38°C | 60 minutes | Not specified | [6] |

Detailed Experimental Protocols

4.1. Protocol for Aqueous Synthesis with pH Adjustment (Based on US Patent 2,221,796) [2]

-

A mixture of 600 grams of carbon bisulphide, 300 grams of distilled water, and 234 grams of a commercial sodium sulphide hydrate flake were mixed together in a glass-lined reactor equipped with a reflux condenser.

-

The mixture was agitated at a temperature just below the reflux temperature.

-

Sodium hydroxide was added to the partially reacted mixture in an amount sufficient to adjust the pH to above 8.0.

-

Agitation was continued at 35°C for 24 hours.

-

After the reaction, the excess carbon bisulphide was layered off.

-

The resulting aqueous solution was filtered through asbestos (B1170538) to yield a solution of this compound.

4.2. Protocol for Synthesis in an Aqueous Medium (Based on Chinese Patent CN109574893A) [5]

-

In a 3000ml enamel reaction kettle, 200kg of carbon disulfide and 600kg of a 35% concentration sodium sulfide solution were added.

-

Stirring was initiated at 60 rpm, and the mixture was slowly heated to reflux.

-

The reaction temperature was controlled at 40-45°C.

-

The reaction was allowed to proceed for 2.5 hours to obtain the this compound solution.

4.3. Protocol for Wet Ball Milling Synthesis (Based on OSTI Report) [4]

-

Commercial sodium sulfide powder was refined using zirconia grinding media in a zirconia milling container at 400 rpm for 24 hours (with intervals of 30 min milling followed by 30 min resting).

-

The refined Na₂S powder and carbon disulfide (CS₂) were transferred to a PTFE bottle in a 1:3 mole ratio.

-

15 mL of 1,2-dimethoxyethane (DME) was added as a slurry medium, along with zirconia ceramic balls as the grinding media.

-

The mixture was subjected to wet ball milling.

-

After milling, the solvent and surplus CS₂ were dried out to collect the orange-red colored powder of Na₂CS₃.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical relationships in the historical synthesis of this compound.

Caption: General workflow for this compound synthesis.

Caption: Key chemical pathways for this compound synthesis.

References

- 1. Thiocarbonate - Wikipedia [en.wikipedia.org]

- 2. US2221796A - Preparation of this compound - Google Patents [patents.google.com]

- 3. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

- 5. CN109574893A - A kind of method of this compound synthesis mercaptoethylamine hydrochloride - Google Patents [patents.google.com]

- 6. Synthetic method and application for sodium carboxymethyl sodium trithiocarbonate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Sodium Thiocarbonate and its Synonyms for Drug Development Professionals

This technical guide provides a comprehensive overview of sodium thiocarbonate, also known by synonyms such as sodium sulfocarbonate and sodium trithiocarbonate (B1256668). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug delivery systems and as a therapeutic agent. The guide includes structured data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate understanding and application in a research setting.

Nomenclature and Chemical Properties

This compound is an inorganic compound with the chemical formula Na₂CS₃. It is the sodium salt of trithiocarbonic acid.

Synonyms:

-

Sodium Trithiocarbonate

-

Sodium Sulfocarbonate

-

Disodium (B8443419) Carbonotrithioate

-

Carbonotrithioic acid, disodium salt

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | CNa₂S₃ |

| Molecular Weight | 154.19 g/mol |

| Appearance | Yellow to reddish-orange crystalline solid or aqueous solution |

| Solubility | Soluble in water |

| CAS Number | 534-18-9 |

Synthesis of this compound

This compound is typically synthesized through the reaction of carbon disulfide (CS₂) with a sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) solution.

Experimental Protocol: Synthesis from Sodium Sulfide

This protocol describes the synthesis of a this compound solution suitable for subsequent reactions.

Materials:

-

Sodium sulfide hydrate (B1144303) (Na₂S·xH₂O)

-

Carbon disulfide (CS₂)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) (optional, for pH adjustment)

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous solution of sodium sulfide.

-

With vigorous stirring, slowly add a molar excess of carbon disulfide to the sodium sulfide solution at a controlled temperature, typically not exceeding the reflux temperature of the mixture.

-

Continue the reaction with agitation until the solid sodium sulfide hydrate has completely reacted.

-

Adjust the pH of the reaction mixture to above 8.0 by adding a sufficient amount of sodium hydroxide solution. This step helps to ensure the completion of the reaction and minimizes the presence of unreacted sodium sulfide.

-

Continue the reaction at a slightly elevated temperature (e.g., 35-40°C) for several hours to ensure the reaction goes to completion.

-

After the reaction is complete, separate the excess carbon disulfide, which may form a separate layer.

-

The resulting aqueous solution of this compound can be filtered to remove any insoluble impurities.

Applications in Drug Development

This compound and its organic derivatives, trithiocarbonates, have emerged as valuable tools in drug development, primarily in the synthesis of novel drug delivery systems and as therapeutic agents themselves.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization for Drug Delivery

Trithiocarbonates are widely used as chain transfer agents (CTAs) in RAFT polymerization to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. These polymers are particularly useful for creating sophisticated drug delivery vehicles such as micelles, nanoparticles, and hydrogels for the targeted delivery of therapeutics, including small molecules and biologics like siRNA.

This protocol outlines a general procedure for the synthesis of an amphiphilic diblock copolymer using a trithiocarbonate RAFT agent, suitable for the encapsulation and delivery of siRNA.

Materials:

-

Trithiocarbonate RAFT agent (e.g., S,S-dibenzyl trithiocarbonate)

-

Hydrophilic monomer (e.g., N,N-dimethylacrylamide)

-

Hydrophobic monomer (e.g., butyl acrylate)

-

Azo initiator (e.g., V-601)

-

Solvent (e.g., 1,4-dioxane (B91453) or a suitable organic solvent)

-

Nitrogen or Argon gas for deoxygenation

Procedure:

-

Synthesis of the First Block (Hydrophilic):

-

In a reaction flask, dissolve the trithiocarbonate RAFT agent, the hydrophilic monomer, and the initiator in the chosen solvent.

-

Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes at room temperature.

-

Heat the reaction mixture to the appropriate temperature (e.g., 75°C) under a nitrogen atmosphere to initiate polymerization.

-

Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion (e.g., via ¹H NMR) and polymer molecular weight and polydispersity (e.g., via GPC).

-

Once the desired molecular weight for the first block is achieved, stop the reaction by cooling it to room temperature.

-

-

Synthesis of the Second Block (Hydrophobic) - Chain Extension:

-

To the flask containing the living hydrophilic polymer, add the hydrophobic monomer.

-

Deoxygenate the mixture again by bubbling with nitrogen or argon gas.

-

Re-initiate the polymerization by heating the mixture to the same temperature as before.

-

Continue the reaction until the desired molecular weight of the second block is reached.

-

Terminate the polymerization by cooling the reaction and exposing it to air.

-

-

Purification:

-

Precipitate the resulting diblock copolymer in a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the polymer by filtration and dry it under vacuum.

-

Intermediate in the Synthesis of the Drug Mesna

This compound is a key intermediate in an efficient synthesis of Mesna (sodium 2-mercaptoethanesulfonate), a chemoprotective agent used to prevent urothelial toxicity in patients undergoing treatment with ifosfamide (B1674421) or cyclophosphamide.

This protocol describes the synthesis of Mesna starting from 1,2-dichloroethane (B1671644) using a sodium trithiocarbonate intermediate.

Materials:

-

1,2-dichloroethane

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Sodium trithiocarbonate (Na₂CS₃) solution

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (1.5 M)

-

Ethanol (96%)

Procedure:

-

Synthesis of Sodium 2-chloroethanesulfonate:

-

React 1,2-dichloroethane with sodium sulfite in an aqueous medium via a Strecker-type reaction to produce sodium 2-chloroethanesulfonate.

-

-

Reaction with Sodium Trithiocarbonate and Hydrolysis:

-

React the obtained sodium 2-chloroethanesulfonate with a solution of sodium trithiocarbonate.

-

After the initial reaction, acidify the mixture to a pH of approximately 1.43 with sulfuric acid or hydrochloric acid. This step facilitates the hydrolysis of the trithiocarbonate intermediate.

-

-

Formation and Purification of Mesna:

-

Neutralize the acidic solution to a pH of 6.6 with a 1.5 M sodium hydroxide solution to obtain Mesna.

-

Purify the final product by crystallization from 96% ethanol.

-

Carbonic Anhydrase Inhibition

Recent studies have shown that trithiocarbonates, along with structurally related xanthates, are potent inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

The following table summarizes the inhibition constants (Ki) of selected trithiocarbonate derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12.5 | 25 | 5.7 |

| Compound 3b | 368.7 | 81.4 | - | - |

| Compound 3n | - | - | 41.3 | 39.1 |

| Galactose derivative 198 | - | - | 9.7 | - |

| Sulfamate derivatives (51-58) | - | - | 1.9 - 2.4 | - |

| Data compiled from multiple sources, specific compound structures can be found in the cited literature. |

This protocol describes a colorimetric assay to determine the esterase activity of carbonic anhydrase, which can be adapted to screen for inhibitors like trithiocarbonates.

Materials:

-

Purified carbonic anhydrase enzyme

-

CA Assay Buffer

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

Trithiocarbonate inhibitor solution at various concentrations

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a solution of the purified carbonic anhydrase in CA Assay Buffer.

-

Prepare serial dilutions of the trithiocarbonate inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the CA Assay Buffer to each well.

-

Add the inhibitor solution to the test wells and an equivalent volume of buffer to the control wells.

-

Add the enzyme solution to all wells except for the blank.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the CA substrate to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 60 minutes) at room temperature. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Calculate the IC₅₀ value and, if applicable, the Ki value for the trithiocarbonate inhibitor.

-

Cytotoxicity and Cellular Uptake of Trithiocarbonate-Based Nanoparticles

The biocompatibility of drug delivery systems is paramount. Nanoparticles synthesized using trithiocarbonate RAFT agents are being investigated for their cytotoxicity and cellular uptake efficiency.

Quantitative Data: Cytotoxicity and Cellular Uptake

The following table presents representative data on the cytotoxicity (IC₅₀) and cellular uptake of polymer nanoparticles (PNPs) synthesized via methods like RAFT polymerization. The properties of these nanoparticles, such as size and surface charge, significantly influence their biological interactions.

| Nanoparticle Formulation | Cell Line | Size (nm) | Surface Charge (mV) | IC₅₀ (µg/mL) | Cellular Uptake |

| Positive PNP | NR8383 | 45 | Positive | < 2 | High |

| Positive PNP | NR8383 | 90 | Positive | > 9 | Moderate |

| Negative PNP | NR8383 | 45/90 | Negative | > 100 | Low to Moderate |

| DOX-loaded PLGA NPs | MES-SA/Dx5 | ~150 | Negative | ~5 | High |

| HER2-targeted DOX-NPs | SKOV-3 | ~160 | Negative | ~8 | Very High |

| This table compiles representative data from studies on various polymer nanoparticles to illustrate general trends. Specific values for trithiocarbonate-based systems may vary. |

Potential Modulation of Signaling Pathways

While direct modulation of specific signaling pathways by this compound is not yet extensively documented, related sulfur-containing compounds, such as dithiocarbamates, are known to influence cellular signaling. For instance, pyrrolidine (B122466) dithiocarbamate (B8719985) has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis. Furthermore, the ability of trithiocarbonates to act as sulfur donors suggests potential interactions with redox-sensitive pathways, such as the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant responses. However, further research is needed to elucidate the specific effects of this compound and its derivatives on these and other signaling cascades.

Conclusion

This compound and its derivatives are versatile compounds with significant and expanding applications in drug development. Their utility as RAFT agents for the synthesis of advanced drug delivery systems is well-established, offering precise control over polymer architecture. The role of this compound as a key intermediate in the synthesis of the chemoprotective drug Mesna highlights its importance in pharmaceutical manufacturing. Furthermore, the discovery of trithiocarbonates as potent carbonic anhydrase inhibitors opens up new avenues for the development of therapeutics for a range of diseases. Future research should focus on further exploring the biological activities of these compounds, including their interactions with cellular signaling pathways and optimizing their use in targeted drug delivery to enhance therapeutic efficacy and safety.

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiocarbonate (more accurately, sodium trithiocarbonate (B1256668), Na₂CS₃) is a compound of interest in various chemical and materials science applications. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessment. This technical guide provides a comprehensive overview of the current knowledge on the thermodynamic properties of sodium trithiocarbonate. Due to a notable absence of experimentally determined thermodynamic standard state data in the public domain, this guide also outlines a robust computational methodology for their determination using Density Functional Theory (DFT). Furthermore, it details established experimental protocols for the synthesis and thermal analysis of sodium trithiocarbonate.

Introduction

Sodium trithiocarbonate is an inorganic salt with the chemical formula Na₂CS₃. It is the sodium salt of trithiocarbonic acid. The compound has applications in various fields, including as a sulfidizing agent in mineral processing and as a precursor in the synthesis of organic sulfur compounds.[1] The thermodynamic properties of a compound, such as its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are fundamental parameters that govern its stability, reactivity, and phase behavior. This data is essential for designing and scaling up chemical processes, predicting reaction outcomes, and ensuring safe handling and storage.

This guide summarizes the available qualitative thermodynamic information, presents detailed experimental protocols for synthesis and thermal analysis, and proposes a computational workflow to obtain the currently unavailable quantitative thermodynamic data.

Thermodynamic Properties

A comprehensive search of established thermodynamic databases, including the NIST-JANAF Thermochemical Tables and the CRC Handbook of Chemistry and Physics, reveals a lack of experimentally determined standard thermodynamic data for sodium trithiocarbonate. However, qualitative information from the literature indicates that the formation of trithiocarbonates is an exothermic process.[2]

To address the gap in quantitative data, a computational approach based on Density Functional Theory (DFT) is proposed. DFT has been successfully used to calculate the thermodynamic properties of a wide range of materials, including inorganic salts, with a high degree of accuracy.[3][4]

Computationally Derived Thermodynamic Data (Proposed)

The following table summarizes the proposed thermodynamic properties of sodium trithiocarbonate to be determined via the computational protocol outlined in Section 4.2. The values presented here are placeholders and would be populated upon completion of the proposed ab initio calculations.

| Thermodynamic Property | Symbol | Value (kJ/mol) - To Be Determined |

| Standard Enthalpy of Formation (solid) | ΔH°f (s) | Placeholder |

| Standard Gibbs Free Energy of Formation (solid) | ΔG°f (s) | Placeholder |

| Standard Molar Entropy (solid) | S° (s) | Placeholder (in J/mol·K) |

| Heat Capacity (solid, at 298.15 K) | Cp (s) | Placeholder (in J/mol·K) |

Experimental Protocols

While standard thermodynamic data is lacking, experimental procedures for the synthesis and thermal characterization of sodium trithiocarbonate have been reported in the literature.

Synthesis of Sodium Trithiocarbonate

Sodium trithiocarbonate can be synthesized via the reaction of sodium sulfide (B99878) (Na₂S) with carbon disulfide (CS₂). A common method is a one-step wet ball milling process.

Materials:

-

Sodium sulfide (Na₂S), anhydrous powder

-

Carbon disulfide (CS₂), analytical grade

-

1,2-dimethoxyethane (B42094) (DME), anhydrous

Procedure:

-

Refine commercial sodium sulfide powder using a zirconia milling container with zirconia grinding media at 400 rpm for 24 hours (with alternating 30-minute milling and resting periods) to obtain a fine powder.

-

In an inert atmosphere glovebox, transfer the refined Na₂S powder and CS₂ to a PTFE bottle in a 1:3 molar ratio.

-

Add 1,2-dimethoxyethane (DME) as a slurry medium.

-